![molecular formula C18H16Cl2N2OS B3041286 4-(Tert-butyl)-2-[2-chloro-6-(4-chlorophenoxy)-4-pyridyl]-1,3-thiazole CAS No. 266361-94-8](/img/structure/B3041286.png)
4-(Tert-butyl)-2-[2-chloro-6-(4-chlorophenoxy)-4-pyridyl]-1,3-thiazole
Overview
Description
4-(Tert-butyl)-2-[2-chloro-6-(4-chlorophenoxy)-4-pyridyl]-1,3-thiazole, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune disorders. This compound has been shown to target specific enzymes and pathways that are involved in the progression of these diseases, making it a promising candidate for further research and development.
Mechanism of Action
4-(Tert-butyl)-2-[2-chloro-6-(4-chlorophenoxy)-4-pyridyl]-1,3-thiazole works by inhibiting the activity of specific enzymes and pathways that are involved in the progression of cancer and autoimmune disorders. Specifically, 4-(Tert-butyl)-2-[2-chloro-6-(4-chlorophenoxy)-4-pyridyl]-1,3-thiazole has been shown to target the Bruton's tyrosine kinase (BTK) pathway, which is important in the development and progression of B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects
4-(Tert-butyl)-2-[2-chloro-6-(4-chlorophenoxy)-4-pyridyl]-1,3-thiazole has been shown to have a number of biochemical and physiological effects in preclinical models. In animal studies, 4-(Tert-butyl)-2-[2-chloro-6-(4-chlorophenoxy)-4-pyridyl]-1,3-thiazole has been shown to inhibit the proliferation of cancer cells, induce apoptosis (cell death) in cancer cells, and reduce inflammation in autoimmune disorders.
Advantages and Limitations for Lab Experiments
One advantage of 4-(Tert-butyl)-2-[2-chloro-6-(4-chlorophenoxy)-4-pyridyl]-1,3-thiazole is that it has been extensively studied in preclinical models, and has shown promising results in a variety of cancer and autoimmune disease models. However, one limitation is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet known.
Future Directions
There are several potential future directions for research on 4-(Tert-butyl)-2-[2-chloro-6-(4-chlorophenoxy)-4-pyridyl]-1,3-thiazole. One area of focus could be the development of combination therapies that include 4-(Tert-butyl)-2-[2-chloro-6-(4-chlorophenoxy)-4-pyridyl]-1,3-thiazole, as well as other targeted therapies or immunotherapies. Another area of focus could be the development of biomarkers that can predict which patients are most likely to respond to 4-(Tert-butyl)-2-[2-chloro-6-(4-chlorophenoxy)-4-pyridyl]-1,3-thiazole treatment. Additionally, further research is needed to determine the safety and efficacy of 4-(Tert-butyl)-2-[2-chloro-6-(4-chlorophenoxy)-4-pyridyl]-1,3-thiazole in human clinical trials.
Scientific Research Applications
4-(Tert-butyl)-2-[2-chloro-6-(4-chlorophenoxy)-4-pyridyl]-1,3-thiazole has been extensively studied in preclinical models of various types of cancer and autoimmune disorders, including lymphoma, leukemia, multiple sclerosis, and rheumatoid arthritis. In these studies, 4-(Tert-butyl)-2-[2-chloro-6-(4-chlorophenoxy)-4-pyridyl]-1,3-thiazole has been shown to inhibit the activity of specific enzymes and pathways that are involved in the progression of these diseases, leading to improved outcomes in animal models.
properties
IUPAC Name |
4-tert-butyl-2-[2-chloro-6-(4-chlorophenoxy)pyridin-4-yl]-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2OS/c1-18(2,3)14-10-24-17(21-14)11-8-15(20)22-16(9-11)23-13-6-4-12(19)5-7-13/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQDSYQYWWYWBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)C2=CC(=NC(=C2)Cl)OC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butyl)-2-[2-chloro-6-(4-chlorophenoxy)-4-pyridyl]-1,3-thiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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